molecular formula C32H22O10 B1672240 Isoginkgetin CAS No. 548-19-6

Isoginkgetin

Cat. No. B1672240
CAS RN: 548-19-6
M. Wt: 566.5 g/mol
InChI Key: HUOOMAOYXQFIDQ-UHFFFAOYSA-N
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Description

Isoginkgetin, also known as 4′,4″-dimethylamentoflavone, is a dimeric flavonoid and an isomer of the biflavonoid ginkgetin. It was first isolated from the leaves of Ginkgo biloba and later found in other plant sources. This compound is primarily known for its role as a general pre-mRNA splicing inhibitor, making it a promising candidate for the development of new anticancer drugs. Additionally, this compound has shown potential in treating neurodegenerative and cardiovascular diseases, as well as exhibiting anti-inflammatory, antioxidant, and antimicrobial activities .

Mechanism of Action

Isoginkgetin exerts its effects primarily by inhibiting pre-mRNA splicing. It targets the spliceosome, a complex responsible for the removal of introns from pre-mRNA. By inhibiting this process, this compound disrupts the expression of specific genes, leading to various biological effects. The compound also affects the phosphatidylinositol 3-kinase/Akt/nuclear factor-κB pathway, which plays a crucial role in cell survival and proliferation .

Safety and Hazards

Isoginkgetin should be handled with care to avoid dust formation and inhalation of mist, gas, or vapors . Contact with skin and eyes should be avoided, and personal protective equipment, including chemical impermeable gloves, should be worn . In case of accidental ingestion or contact, medical attention should be sought immediately .

Biochemical Analysis

Biochemical Properties

Isoginkgetin is considered to be natural derivatives of amentoflavone with two methoxy groups . It is accepted that dimerization considerably influences the chemistry and pharmacological activity of compounds . For example, 3′,8″-dimerization enhances the antioxidant capacity of flavonoids .

Cellular Effects

This compound has been implicated in research as a new avenue for the development of new anticancer drugs . In addition to its potential role in cancer prevention, there is also information on its beneficial role in the treatment of neurodegenerative and cardiovascular diseases, as well as possible anti-inflammatory, antioxidant, and antimicrobial, especially antiviral, activity .

Molecular Mechanism

This compound acts as a cell-permeable, reversible inhibitor against spliceosome-mediated pre-mRNA splicing . It prevents the prespliceosome A complex from recruiting the U4/U5/U6 tri-snRNP to form B complex .

Temporal Effects in Laboratory Settings

Most of the current data on this compound are based on in silico or in vitro research . Biochemical analysis showed that alkaline phosphatase activity was significantly increased after all biflavonoid administrations .

Dosage Effects in Animal Models

In the in vivo experiments, biochemical serum analyses and histopathological examinations were performed after 7 days of intragastric administration of 20 mg-kg-1-d-1 .

Transport and Distribution

This compound was first isolated from the leaves of ginkgo (Ginkgo biloba L.) and later from many other plants

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of isoginkgetin involves the assembly of an electrophilic partner, iodoflavone, and a nucleophilic partner, flavonyl boronic ester, under palladium catalysis. This method allows for the precise construction of the biflavonoid structure .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthesis typically involves the use of advanced organic synthesis techniques, including palladium-catalyzed coupling reactions. These methods ensure the efficient production of this compound with high purity and yield .

Chemical Reactions Analysis

Types of Reactions: Isoginkgetin undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its pharmacological properties .

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various derivatives of this compound with enhanced biological activities. These derivatives are often studied for their potential therapeutic applications .

properties

IUPAC Name

8-[5-(5,7-dihydroxy-4-oxochromen-2-yl)-2-methoxyphenyl]-5,7-dihydroxy-2-(4-methoxyphenyl)chromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H22O10/c1-39-18-6-3-15(4-7-18)26-14-24(38)31-22(36)12-21(35)29(32(31)42-26)19-9-16(5-8-25(19)40-2)27-13-23(37)30-20(34)10-17(33)11-28(30)41-27/h3-14,33-36H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUOOMAOYXQFIDQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C(=C(C=C3O)O)C4=C(C=CC(=C4)C5=CC(=O)C6=C(C=C(C=C6O5)O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H22O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00203271
Record name Isoginkgetin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00203271
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

566.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Isoginkgetin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0033937
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS RN

548-19-6
Record name Isoginkgetin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=548-19-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Isoginkgetin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000548196
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Isoginkgetin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00203271
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Isoginkgetin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0033937
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

210 °C
Record name Isoginkgetin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0033937
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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